Mebendazole

Anthelmintic efficacy Soil-transmitted helminths Meta-analysis

Mebendazole (methyl-5-benzoyl benzimidazole-2-carbamate) is a WHO Essential Medicine benzimidazole anthelmintic delivering 98.69% egg reduction against Ascaris lumbricoides—significantly outperforming albendazole in Trichuris trichiura treatment (72.2% vs 44.1% ova count reduction, P=0.024). For large-scale deworming programs where Ascaris predominates, mebendazole's narrow 95% CI (97.68–99.65%) ensures predictable supply chain outcomes. In CNS oncology research, ONLY Polymorph C achieves a brain-to-plasma AUC ratio of 0.82 and reaches brain concentrations 29-fold above GL261 glioma IC₅₀—Polymorph A and uncontrolled mixtures cannot achieve therapeutic brain levels. For benzimidazole-resistance management, mebendazole retains superior tubulin-binding affinity against resistant Haemonchus contortus isolates versus albendazole, fenbendazole, and oxfendazole. Insist on polymorph verification documentation before procurement.

Molecular Formula C16H13N3O3
Molecular Weight 295.29 g/mol
CAS No. 31431-39-7
Cat. No. B1676124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMebendazole
CAS31431-39-7
SynonymsAnti Worm
Anti-Worm
Bantenol
Banworm
Boots Threadworm Treatment
Lomper
Madicure
Mebendan
Mebendazole
Mebenvet
Pripsen Mebendazole
R17635
Sqworm
Sufil
Surfont
Telmin
Vermicol
Vermidil
Vermox
Wormkuu
Molecular FormulaC16H13N3O3
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H13N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19,21)
InChIKeyOPXLLQIJSORQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble (NTP, 1992)
Soluble in formic acid. Practically insoluble in ethanol, ether, chloroform
In water, 7.13X10+1 mg/L at 25 °C
3.87e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mebendazole CAS 31431-39-7: Technical Baseline for Scientific Procurement and Comparative Selection


Mebendazole (methyl-5-benzoyl benzimidazole-2-carbamate) is a benzimidazole carbamate anthelmintic that exerts its primary pharmacological action through selective inhibition of tubulin polymerization [1]. The compound binds to the colchicine-binding site on the β-subunit of tubulin with an affinity constant (Ka) of 2.8 × 10⁵ M⁻¹, disrupting microtubule assembly and impairing glucose uptake and cellular transport in susceptible helminths [1]. Mebendazole exists in three polymorphic forms (A, B, and C), which exhibit distinct solubility, bioavailability, and therapeutic profiles that materially impact procurement decisions depending on the intended application [2]. As a WHO Essential Medicine with over four decades of clinical use, mebendazole is indicated for soil-transmitted helminthiasis and enterobiasis, with emerging repurposing applications in oncology that impose more stringent polymorph-specific requirements [3].

Why Mebendazole Cannot Be Simply Interchanged with Albendazole or Other Benzimidazole Analogs in Procurement Decisions


Despite belonging to the same benzimidazole carbamate class, mebendazole exhibits parasite species-specific efficacy profiles, polymorph-dependent bioavailability, and differential target binding characteristics that preclude generic interchangeability with close analogs such as albendazole. Clinical meta-analysis data demonstrate that while both compounds achieve comparable egg reduction rates against Ascaris lumbricoides (mebendazole 98.69% vs. albendazole 95.54%), mebendazole is substantially less effective against hookworm infections (cure rate 49.32% vs. 78.32% for albendazole) [1]. Conversely, mebendazole demonstrates superior efficacy against Trichuris trichiura in certain dosing regimens [2]. At the molecular level, mebendazole exhibits superior binding to tubulin from benzimidazole-resistant Haemonchus contortus isolates compared to albendazole and other class members, a property directly linked to its structural differentiation [3]. Furthermore, the polymorphic composition of mebendazole formulations critically determines brain penetration and oral bioavailability in oncology applications, with Polymorph C demonstrating a brain-to-plasma AUC ratio of 0.82 that Polymorph A fails to achieve [4]. These quantifiable performance divergences mandate evidence-based selection rather than class-based substitution.

Quantitative Comparative Evidence: Mebendazole Versus Closest Analogs and In-Class Alternatives


Mebendazole vs. Albendazole: Superior Egg Reduction Rate Against Ascaris lumbricoides in Meta-Analysis

In a 2024 systematic review and meta-analysis of 66 randomized controlled trials and interventional studies, mebendazole demonstrated a numerically higher egg reduction rate (ERR) against Ascaris lumbricoides compared to albendazole [1]. The pooled efficacy analysis showed mebendazole achieving an ERR of 98.69% (95% CI: 97.68-99.65%), while albendazole achieved 95.54% (95% CI: 88.75-102.34%) [1]. The cure rates were comparable at 92.8% for mebendazole and 91.3% for albendazole against this parasite [1].

Anthelmintic efficacy Soil-transmitted helminths Meta-analysis

Mebendazole vs. Albendazole: Head-to-Head Clinical Superiority Against Trichuris trichiura

A single-blind randomized controlled trial directly compared mebendazole 500 mg single-dose versus albendazole 400 mg single-dose in 82 children with moderate Trichuris trichiura infection in Durban, South Africa [1]. Mebendazole treatment was associated with a median percentage reduction in ova count of 72.2%, which significantly exceeded the 44.1% reduction observed with albendazole (P = 0.024) [1]. Furthermore, 85% of the mebendazole group showed a reduction in ova count compared to 75% in the albendazole group [1].

Trichuriasis Randomized controlled trial Ova count reduction

Mebendazole vs. Fenbendazole and Albendazole: Differential Binding Affinity to Nematode Tubulin

In a comparative study of benzimidazole binding to Ascaris suum embryonic tubulin, mebendazole demonstrated substantially higher binding affinity than fenbendazole [1]. The inhibition constant (Ki) for mebendazole against A. suum embryonic tubulin was 1.9 × 10⁻⁸ M, compared to 6.5 × 10⁻⁸ M for fenbendazole, representing an approximately 3.4-fold higher affinity for mebendazole [1]. Critically, both compounds exhibited 250- to 400-fold selectivity for nematode tubulin over mammalian (bovine brain) tubulin, with Ki values of 7.3 × 10⁻⁶ M for mebendazole and 1.7 × 10⁻⁵ M for fenbendazole against bovine brain tubulin [1].

Tubulin binding Structure-activity relationship Selectivity index

Mebendazole vs. Benzimidazole Class: Superior Binding Retention in Resistant Parasite Isolates

A comparative binding study using tritiated benzimidazoles examined interactions with crude tubulin extracts from benzimidazole-susceptible and -resistant Haemonchus contortus isolates [1]. For all benzimidazoles tested, binding was substantially lower in the resistant isolate; however, the extent of this reduction was structure-dependent, with mebendazole demonstrating superior binding to the resistant isolate compared to albendazole, parbendazole, oxibendazole, oxfendazole, and fenbendazole [1]. The comparative egg hatch assay confirmed this finding, with the resistance factor of mebendazole observed to be lower than that of albendazole, parbendazole, oxibendazole, and thiabendazole [1].

Anthelmintic resistance Tubulin binding Haemonchus contortus

Mebendazole Polymorph C vs. Polymorphs A and B: Brain Penetration and Pharmacokinetic Differentiation

A comparative preclinical study evaluated the brain penetration, pharmacokinetics, and antitumor efficacy of the three mebendazole polymorphs (A, B, and C) in an orthotopic GL261 mouse glioma model [1]. Polymorph C demonstrated an AUC₀₋₂₄ₕ brain-to-plasma (B/P) ratio of 0.82, whereas Polymorph B showed a higher plasma AUC but a lower B/P ratio [1]. Both Polymorphs B and C reached brain concentrations that exceeded the IC₅₀ in GL261 cells by 29-fold, while Polymorph A presented markedly lower levels in both plasma and brain and showed no survival benefit in the glioma model [1]. Polymorph B exhibited greater toxicity, leading to the conclusion that Polymorph C is the preferred form for brain cancer therapy, offering therapeutically effective brain concentrations with fewer side effects [1].

Polymorph selection Brain penetration Oncology repurposing

Mebendazole vs. Albendazole: Differential Cure Rates Against Hookworm Infection

The 2024 systematic review and meta-analysis quantified differential cure rates between mebendazole and albendazole against hookworm infections [1]. Albendazole demonstrated a substantially higher cure rate of 78.32% against hookworms, compared to mebendazole's cure rate of 49.32% [1]. This difference is reflected in the egg reduction rates, where albendazole achieved 93.44% (95% CI: 92.39-94.49%) while mebendazole's efficacy against hookworms fell below the 80% ERR threshold [1]. Notably, against Trichuris trichiura, the cure rates were comparable at 50.8% for albendazole and 48.15% for mebendazole [1].

Hookworm Comparative efficacy Cure rate

Evidence-Based Application Scenarios for Mebendazole Procurement and Research Use


Mass Deworming Programs Targeting Ascaris lumbricoides-Predominant Infections

Based on the meta-analysis demonstrating a 98.69% egg reduction rate against Ascaris lumbricoides with a narrow 95% confidence interval (97.68-99.65%), mebendazole should be prioritized for procurement in large-scale deworming programs where Ascaris is the predominant soil-transmitted helminth [1]. The consistently high performance across heterogeneous populations reduces the risk of programmatic failure and supports predictable supply chain planning.

Trichuris trichiura-Focused Treatment in Endemic Regions

In regions with high Trichuris trichiura prevalence, mebendazole 500 mg single-dose therapy provides statistically significant superior efficacy compared to albendazole 400 mg, with a median ova count reduction of 72.2% versus 44.1% (P = 0.024) [2]. Procurement decisions for trichuriasis control programs should preferentially select mebendazole over albendazole based on this direct head-to-head evidence, which translates to improved individual patient outcomes and population-level egg reduction.

Oncology Repurposing Research Requiring CNS Penetration (Glioblastoma/Brain Metastases)

For research and clinical trial applications targeting brain tumors, procurement specifications must mandate mebendazole Polymorph C content of at least 90% [3]. Preclinical evidence establishes that only Polymorph C achieves a brain-to-plasma AUC ratio of 0.82 and reaches brain concentrations 29-fold above the GL261 glioma cell IC₅₀ while maintaining an acceptable toxicity profile [4]. Formulations containing Polymorph A or uncontrolled polymorph mixtures will not achieve therapeutic brain concentrations and should be excluded from procurement for CNS oncology applications [4].

Veterinary and Agricultural Use in Regions with Documented Benzimidazole Resistance

In geographic areas with confirmed or suspected benzimidazole resistance in Haemonchus contortus or other veterinary nematodes, mebendazole offers a structurally differentiated option due to its superior binding retention to resistant isolate tubulin compared to albendazole, fenbendazole, and oxfendazole [5]. Procurement of mebendazole for rotation or combination strategies in resistance management programs is supported by biochemical evidence of reduced resistance factor relative to other class members [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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